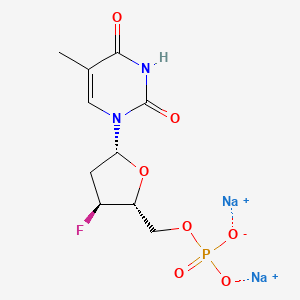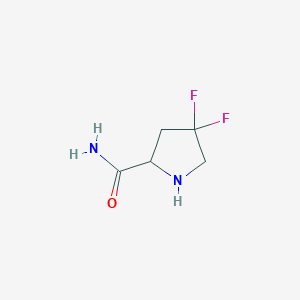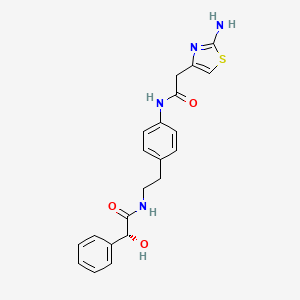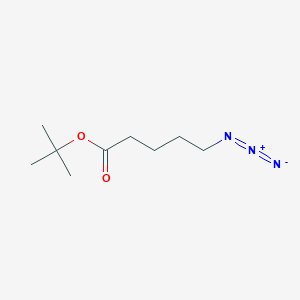
3'-Deoxy-3'-fluorothymidine-5'-monophosphate Disodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Deoxy-3’-fluorothymidine-5’-monophosphate Disodium Salt is a thymidine-5’-O-monophosphate analogue. It is a fluoronated derivative of thymidine-5’-monophosphate, which is a key component in DNA synthesis. This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Deoxy-3’-fluorothymidine-5’-monophosphate Disodium Salt involves the fluorination of thymidine at the 3’ position, followed by phosphorylation at the 5’ position. The reaction typically requires the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) and phosphorylating agents like phosphorus oxychloride (POCl3) under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general approach would involve scaling up the laboratory synthesis methods, ensuring stringent control over reaction conditions to maintain product purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3’-Deoxy-3’-fluorothymidine-5’-monophosphate Disodium Salt can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom at the 3’ position can be substituted under specific conditions.
Phosphorylation/Dephosphorylation: The phosphate group at the 5’ position can be added or removed.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and alkyl halides can be used for substitution reactions.
Phosphorylation: Phosphorylating agents such as POCl3 are commonly used.
Major Products
Substitution: Products depend on the substituent introduced.
Phosphorylation: The primary product is the monophosphate derivative, but further phosphorylation can yield diphosphate and triphosphate derivatives.
Wissenschaftliche Forschungsanwendungen
3’-Deoxy-3’-fluorothymidine-5’-monophosphate Disodium Salt has several applications in scientific research:
Chemistry: Used as a substrate in enzymatic studies to understand the kinetics and mechanisms of thymidylate kinase.
Biology: Employed in studies involving DNA synthesis and repair mechanisms.
Medicine: Investigated for its potential antiviral properties, particularly against HIV.
Industry: Utilized in the development of diagnostic assays and research tools.
Wirkmechanismus
The compound acts as a substrate for thymidylate kinase, an enzyme involved in DNA synthesis. By mimicking the natural substrate, it can inhibit the enzyme’s activity, thereby affecting DNA replication. This mechanism is particularly useful in studying the enzyme’s function and in developing antiviral strategies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3’-Fluoro-3’-deoxythymidine: Another fluoronated thymidine analogue with similar antiviral properties.
3’-Deoxy-3’-fluorothymidine-5’-monophosphate-d3 Disodium Salt: A deuterated version used in isotope labeling studies.
Uniqueness
3’-Deoxy-3’-fluorothymidine-5’-monophosphate Disodium Salt is unique due to its specific fluorination and phosphorylation, which make it a valuable tool in enzymatic and antiviral research. Its ability to act as a substrate for thymidylate kinase sets it apart from other thymidine analogues .
Eigenschaften
Molekularformel |
C10H12FN2Na2O7P |
|---|---|
Molekulargewicht |
368.16 g/mol |
IUPAC-Name |
disodium;[(2R,3S,5R)-3-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C10H14FN2O7P.2Na/c1-5-3-13(10(15)12-9(5)14)8-2-6(11)7(20-8)4-19-21(16,17)18;;/h3,6-8H,2,4H2,1H3,(H,12,14,15)(H2,16,17,18);;/q;2*+1/p-2/t6-,7+,8+;;/m0../s1 |
InChI-Schlüssel |
KVBSTKVGADGIGP-ZJWYQBPBSA-L |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)([O-])[O-])F.[Na+].[Na+] |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])[O-])F.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,3R,4S)-3-acetamido-4-(prop-2-enylamino)-2-[(1S,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B15293844.png)






![(1S,2S,6R,14R)-5-[dideuterio-(2,2-dideuteriocyclopropyl)methyl]-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol](/img/structure/B15293879.png)

![(2R,3R,4S,5S,6R)-2-[2-decyl-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]dodecoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15293886.png)
![sodium;(E,3R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoate](/img/structure/B15293892.png)

![4-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-amine](/img/structure/B15293898.png)

